6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-b]pyridines, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of phosphodiesterase enzymes, which are crucial in various signaling pathways in the body.
The compound is synthesized through various chemical methods and has been studied for its effects on specific biological targets. The structural features of this compound suggest that it may exhibit significant pharmacological properties, making it a candidate for further research in drug development.
6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can be classified as:
The synthesis of 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide typically involves several steps, including:
The synthesis may require specific reagents such as:
Reactions are typically conducted under controlled temperatures and may involve solvents like ethanol or dimethyl sulfoxide to facilitate solubility and reactivity.
6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide can participate in various chemical reactions:
These reactions may require catalysts or specific conditions (e.g., temperature, pressure) to proceed efficiently. For example, oxidation reactions might use reagents like potassium permanganate or chromium trioxide.
The mechanism of action for 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide primarily involves its interaction with phosphodiesterase enzymes. By inhibiting these enzymes, the compound can increase levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in cells, which are crucial for various signaling pathways.
Research indicates that compounds with similar structures exhibit neuroprotective effects and enhance cognitive function by modulating neurotransmitter systems influenced by cAMP and cGMP levels.
Relevant analyses such as nuclear magnetic resonance spectroscopy and mass spectrometry would provide further insights into its structure and purity.
6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide has potential applications in:
This compound represents a promising area for research due to its structural features and biological activity profiles. Further studies are needed to fully elucidate its pharmacological properties and potential therapeutic applications.
Pyrazolo[3,4-b]pyridines represent a privileged aza-indazole scaffold in medicinal chemistry, characterized by a fused bicyclic system with nitrogen atoms at the 1-, 3-, and 4-positions. This arrangement enables diverse substitution patterns critical for bioactivity. The core structure permits modifications at the N1, C3, C4, and C6 positions, with each site imparting distinct physicochemical and target-binding properties. For example, C4-carbohydrazide derivatives (such as the compound under discussion) introduce hydrogen-bonding capacity and conformational flexibility, while C6-cyclopropyl groups enhance metabolic stability through steric hindrance [1] [3]. The 1H-pyrazolo[3,4-b]pyridine isomer exhibits tautomeric stability favorable for drug design, as the 1H-form predominates in biological systems, enabling predictable interactions with target proteins [3].
Table 1: Key Substituent Effects in Pyrazolo[3,4-b]Pyridine Derivatives
Position | Common Modifications | Biological Impact | Example Analog (CAS No.) |
---|---|---|---|
N1 | Aryl (e.g., 4-methoxyphenyl) | Modulates solubility and target selectivity | 6-Cyclopropyl-1,3-dimethyl- analog (886496-15-7) [3] |
C3 | Methyl, cyclopropyl | Enhances metabolic stability & steric control | 1-Phenyl-3-methyl analog (See Ref. 10-F026463) [7] |
C4 | Carbohydrazide, ester | Enables H-bonding and derivatization | Methyl ester precursor (937600-12-9) [4] |
C6 | Cyclopropyl, methyl | Influences π-stacking and cellular penetration | 6-Methyl-3-cyclopropyl analog (1011397-04-8) [6] |
The therapeutic exploration of pyrazolo[3,4-b]pyridines began in the 1970s with unsubstituted scaffolds investigated as kinase inhibitors. The 2000s marked a turning point with strategic substitutions enhancing pharmacokinetic profiles. Early analogs featured simple C3-methyl/C6-aryl groups but suffered from rapid hepatic clearance. The introduction of cyclopropyl at C6 (exemplified by CAS 886496-15-7) emerged as a breakthrough, reducing CYP450-mediated oxidation while maintaining target affinity [3]. Concurrently, N1-aryl substitutions evolved from phenyl to para-substituted phenyls (e.g., 4-methoxyphenyl in CAS 937600-21-0), which balanced lipophilicity (logP ~2.08) and solubility (LogSw ~ -3.14) [2]. The shift from C4-esters (e.g., methyl ester 937600-12-9 [4]) to carbohydrazides enabled novel mechanisms like metal chelation and Schiff base formation, expanding applications to antimicrobial and anticancer domains [1] [8].
N1-aryl substitutions, particularly 4-methoxyphenyl, confer three key advantages:
The carbohydrazide moiety at C4 further differentiates this scaffold:
Table 2: Physicochemical Profile of 6-Cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
Property | Value | Method/Reference |
---|---|---|
Molecular Formula | C₁₈H₁₉N₅O₂ | High-resolution MS [1] |
Molecular Weight | 337.38 g/mol | Calculated [1] [2] |
logP (Partition coeff.) | 2.084 | Computational prediction [2] |
logD (Distribution coeff.) | 2.083 | pH 7.4 [2] |
H-Bond Acceptors/Donors | 6 / 3 | Lipinski’s rule assessment [2] |
Polar Surface Area (PSA) | 80.335 Ų | DFT calculation [2] |
Rotatable Bonds | 5 | Experimental conformation [2] |
Table 3: Synthetic Accessibility of Key Analogs
Compound Modification | Representative Yield | Key Intermediate CAS |
---|---|---|
Methyl 6-cyclopropyl-1-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | 65-78% [4] | 937600-12-9 [4] |
6-Cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide | 82% [3] | 886496-15-7 [3] |
1-(4-Fluorophenyl)-6-cyclopropyl-3-methyl analog | N/R | 938022-28-7 |
Table 4: Patent-Active Pyrazolo[3,4-b]Pyridine Derivatives
Derivative Structure | Therapeutic Target | Patent Reference |
---|---|---|
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-cyclopropyl-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxamide | Kinase inhibitor (JAK/STAT) | ES2624986T3 [8] |
6-Cyclopropyl-3-methyl-N-[(6-methyl-2-oxo-4-propyl-1H-pyridin-3-yl)methyl]-1-(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | Antiproliferative agent | ES2624986T3 [8] |
N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-6-(4-fluorophenyl)-3-methyl-1-(propan-2-yl)pyrazolo[3,4-b]pyridine-4-carboxamide | Oncology (Lymphoma) | ES2624986T3 [8] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: